molecular formula C16H12ClFN4O2 B2911249 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea CAS No. 1286713-92-5

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

Cat. No. B2911249
CAS RN: 1286713-92-5
M. Wt: 346.75
InChI Key: YOBATGWBTSSEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of oxadiazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, antibacterial, and antifungal properties. In

Mechanism of Action

The mechanism of action of 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins involved in tumor growth, inflammation, or microbial infection.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea exhibits various biochemical and physiological effects, including:
1. Inhibition of tumor cell proliferation: This compound has been found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: Studies have shown that 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Antimicrobial activity: This compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains by disrupting their cell membrane integrity and inhibiting their growth.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea in lab experiments include its potent biological activities, which make it a potential candidate for the development of novel therapeutics. However, the limitations of using this compound include its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

1. Development of novel antitumor agents: Further studies are needed to explore the potential of 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea as a lead compound for the development of novel antitumor agents.
2. Evaluation of its anti-inflammatory activity: Further studies are needed to evaluate the anti-inflammatory activity of this compound in animal models of inflammatory diseases.
3. Optimization of its pharmacokinetic properties: Further studies are needed to optimize the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to improve its therapeutic potential.
4. Development of novel antimicrobial agents: Further studies are needed to explore the potential of 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea as a lead compound for the development of novel antimicrobial agents.
5. Exploration of its mechanism of action: Further studies are needed to explore the mechanism of action of this compound to gain a better understanding of its biological activities.

Synthesis Methods

The synthesis of 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea involves the reaction of 2-amino-5-(2-chlorophenyl)-1,3,4-oxadiazole with 4-fluorobenzylisocyanate in the presence of a base, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea has been the subject of several scientific studies due to its potential therapeutic applications. Some of the areas of research include:
1. Antitumor activity: Studies have shown that 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: This compound has also been found to possess significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Antimicrobial activity: Studies have shown that 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea exhibits potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

IUPAC Name

1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2/c17-13-4-2-1-3-12(13)14-21-22-16(24-14)20-15(23)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBATGWBTSSEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea

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